(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl esters, in general, can be achieved from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method reportedly yields good results and tolerates a variety of amino acid side chains and substituents .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl esters are diverse. One common reaction is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid labile substrates . Another reaction involves the deprotonation of the released tert-butyl carbocation by an anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene .
Scientific Research Applications
Comprehensive Analysis of ®-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester Applications
Peptide Synthesis: The compound is used in peptide chemical synthesis and protein modification due to its ability to introduce O-tert-butyl protecting groups. This is crucial for the preparation of non-standard protected amino acid derivatives .
Organic Synthesis: It serves as a reagent in various organic syntheses, such as the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups .
Deprotection Reactions: The tert-butyl ester functionality can be hydrolyzed in protic solvent systems without pH modification or additional reagents, which is beneficial for selective deprotection processes .
Cross-linking Agent: As a cross-linking reagent, it can be utilized in creating linkages between polymer chains to form a network structure, enhancing the material properties .
Protecting Groups for Amines: It acts as a protecting group for amines, particularly in the Boc (t-butyloxycarbonyl) form, which can be removed with strong acid or heat .
Synthesis of Anilines: The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines, which are important intermediates in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action for tert-butyl esters involves several steps. In the Steglich Esterification, for example, an O-acylisourea intermediate is formed, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol then adds to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .
Safety and Hazards
While specific safety and hazard information for “®-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester” is not available, tert-butyl esters are generally considered combustible and should be kept away from heat, sparks, open flames, and hot surfaces . They should be stored in a cool, well-ventilated place .
properties
IUPAC Name |
tert-butyl N-[(2R)-2-amino-3,3-dimethylbutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSWUUVDIYKZTD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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